3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide
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Overview
Description
3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core substituted with two nitro groups at the 3 and 5 positions and a tetrahydrophenanthrenyl group at the nitrogen atom. The stereochemistry of the tetrahydrophenanthrenyl group is specified as (4S), indicating its chiral nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide typically involves multi-step organic reactions. One common method starts with the nitration of benzamide to introduce nitro groups at the 3 and 5 positions. This is followed by the coupling of the nitrated benzamide with a chiral tetrahydrophenanthrenyl amine under appropriate conditions to form the final product. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide core can participate in nucleophilic substitution reactions, especially at the positions ortho to the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals
Mechanism of Action
The mechanism of action of 3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in biological systems, which may contribute to the compound’s therapeutic effects. Additionally, the benzamide core can interact with various enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitro-N-(1-phenylethyl)benzamide: Known for its use as a chiral solvating agent in NMR spectroscopy.
3,5-Dinitrobenzamide: A simpler analog used in various chemical reactions and studies.
3,5-Dinitro-N-(4H-1,2,4-triazol-4-yl)benzamide: Another derivative with distinct chemical properties and applications.
Uniqueness
3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide stands out due to its chiral tetrahydrophenanthrenyl group, which imparts unique stereochemical properties. This makes it particularly valuable in studies involving chiral recognition and asymmetric synthesis .
Properties
CAS No. |
197847-08-8 |
---|---|
Molecular Formula |
C21H17N3O5 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3,5-dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide |
InChI |
InChI=1S/C21H17N3O5/c25-21(15-10-16(23(26)27)12-17(11-15)24(28)29)22-19-7-3-5-14-9-8-13-4-1-2-6-18(13)20(14)19/h1-2,4,6,8-12,19H,3,5,7H2,(H,22,25)/t19-/m0/s1 |
InChI Key |
VUXHWLMAPJVPNQ-IBGZPJMESA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC3=CC=CC=C32)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1CC(C2=C(C1)C=CC3=CC=CC=C32)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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